molecular formula C19H19NO3 B8009248 N-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)-4-methylbenzamide

N-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)-4-methylbenzamide

Cat. No.: B8009248
M. Wt: 309.4 g/mol
InChI Key: QNSZLXDXQMBLIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)-4-methylbenzamide is a synthetic organic compound that belongs to the class of chromenones, which are known for their diverse biological activities This compound features a chromenone core with a dimethyl substitution at the 2-position and a benzamide group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)-4-methylbenzamide typically involves the following steps:

  • Formation of the Chromenone Core: : The chromenone core can be synthesized through the cyclization of appropriate precursors. For instance, starting from 2-hydroxyacetophenone and ethyl acetoacetate, the chromenone ring is formed via a Claisen condensation followed by cyclization under acidic conditions.

  • Dimethyl Substitution: : The introduction of dimethyl groups at the 2-position can be achieved through alkylation reactions. This step often involves the use of methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride.

  • Benzamide Formation: : The final step involves the coupling of the chromenone derivative with 4-methylbenzoic acid. This can be accomplished using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the chromenone core. Common oxidizing agents include potassium permanganate and chromium trioxide, which can convert the chromenone to its corresponding quinone derivative.

  • Reduction: : Reduction reactions can target the carbonyl groups within the chromenone and benzamide moieties. Sodium borohydride and lithium aluminum hydride are typical reducing agents used to convert these groups to alcohols.

  • Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are examples of such reactions, often facilitated by reagents like bromine, nitric acid, and sulfuric acid, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)-4-methylbenzamide has been explored for various scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

  • Biology: : Investigated for its potential as a bioactive compound. Studies have shown that chromenone derivatives exhibit anti-inflammatory, antioxidant, and anticancer activities.

  • Medicine: : Potential therapeutic applications due to its biological activities. Research is ongoing to evaluate its efficacy and safety as a drug candidate.

  • Industry: : Utilized in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)-4-methylbenzamide exerts its effects is primarily through interaction with specific molecular targets and pathways:

  • Molecular Targets: : The compound may interact with enzymes, receptors, and other proteins involved in biological processes. For example, it could inhibit enzymes involved in inflammation or cancer cell proliferation.

  • Pathways Involved: : The compound may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune responses, or the PI3K/Akt pathway, which plays a role in cell survival and growth.

Comparison with Similar Compounds

N-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)-4-methylbenzamide can be compared with other chromenone derivatives and benzamides:

  • Similar Compounds

      4-hydroxy-2H-chromen-2-one: Known for its anticoagulant properties.

      6-methyl-2H-chromen-2-one: Exhibits antimicrobial activity.

      N-(4-methylphenyl)benzamide: Used in the synthesis of pharmaceuticals.

  • Uniqueness: : The combination of the chromenone core with a dimethyl substitution and a benzamide group makes this compound unique. This structure imparts specific chemical properties and biological activities that are distinct from other similar compounds.

Properties

IUPAC Name

N-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-12-4-6-13(7-5-12)18(22)20-14-8-9-17-15(10-14)16(21)11-19(2,3)23-17/h4-10H,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSZLXDXQMBLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(CC3=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.